(4-Methoxynaphthalen-1-yl)methanamine hydrochloride
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Overview
Description
(4-Methoxynaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H13NO·HCl. It is a derivative of naphthalene, featuring a methoxy group at the 4-position and a methanamine group at the 1-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxynaphthalen-1-yl)methanamine typically involves the reaction of 4-methoxynaphthalene with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, forming the desired methanamine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxynaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The methanamine group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
(4-Methoxynaphthalen-1-yl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: Employed in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxynaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- (4-Methoxynaphthalen-1-yl)ethanamine;hydrochloride
- N-Methyl-1-naphthalenemethylamine;hydrochloride
- 1-(2-Methoxynaphthalen-1-yl)methanamine;hydrochloride
Comparison: (4-Methoxynaphthalen-1-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12;/h2-7H,8,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOJQDYZYXKFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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